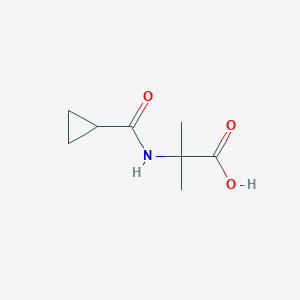
N-(Cyclopropylcarbonyl)-2-methylalanine
Übersicht
Beschreibung
N-(Cyclopropylcarbonyl)-2-methylalanine is a compound that falls within the category of cyclopropyl-containing amino acids. These types of compounds are of interest due to their potential applications in the synthesis of peptidomimetics and other biologically active molecules.
Synthesis Analysis
The synthesis of cyclopropyl-containing amino acids can be complex, involving multiple steps. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a related compound, was prepared starting from L-serine in a nine-step process with an overall yield of 24% . This compound has shown reactivity in Michael additions and Diels–Alder reactions, which are useful for creating protected forms of cyclopropyl-containing amino acids .
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing amino acids can be quite intricate. For example, the crystal and molecular structure of a related compound, (Z)-N-acetyl-β(3′-pyridyl)-dehydroalanine methyl ester, was determined using three-dimensional X-ray data . The conformation of this molecule was discussed in relation to experimental results of analogous amino acid derivatives and theoretical predictions .
Chemical Reactions Analysis
Cyclopropyl-containing amino acids can undergo various chemical reactions. N-(Arylmethylene)dehydroalanine methyl esters, which are structurally related, can undergo a stereoregulated dimerization reaction to produce heterocyclic α,α′-diaminodicarboxylic acid derivatives . Additionally, the cycloaddition of cyclic nitrones to methoxycarbonylmethylenecyclopropane leads to adducts that can be rearranged thermally to yield intermediates for the synthesis of alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(Cyclopropylcarbonyl)-2-methylalanine are not directly detailed in the provided papers. However, the properties of related compounds suggest that these cyclopropyl-containing amino acids have unique characteristics that make them suitable for the synthesis of complex molecules. For example, the reactivity in Michael additions and Diels–Alder reactions indicates that these compounds can be used to create a variety of cyclic and bicyclic amino acids with potential pharmaceutical applications .
Wirkmechanismus
Target of Action
Cyclopropane-containing compounds are known to interact with various biological targets .
Mode of Action
Cyclopropane derivatives are known to undergo reactions with double bonds in alkenes or cycloalkenes, forming cyclopropane structures . This reaction could potentially influence the interaction of N-(Cyclopropylcarbonyl)-2-methylalanine with its targets.
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biological transformations . These transformations often involve carbonyl chemistry, such as the aldol reaction, which plays a significant role in the biosynthesis and breakdown of carbon scaffolds .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are rapidly absorbed and eliminated primarily through metabolism, with subsequent excretion via urine and feces .
Result of Action
Cyclopropane derivatives are known to exhibit various biological activities, including the formation of cyclopropane structures .
Action Environment
The success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,7(11)12)9-6(10)5-3-4-5/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAQBUACFPQOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B3023158.png)


![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)







